REACTION_CXSMILES
|
[N+]([C:4]1[C:5](=O)[N:6](C)[CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-])=O.N.[CH3:16][N:17]1[CH2:22]CC(=O)[CH2:19][CH2:18]1>CO>[CH3:16][N:17]1[CH2:18][CH2:19][C:5]2[N:6]=[CH:7][C:8]([N+:10]([O-:12])=[O:11])=[CH:9][C:4]=2[CH2:22]1
|
Name
|
|
Quantity
|
5.97 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(N(C=C(C1)[N+](=O)[O-])C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an orange/red residue which
|
Type
|
CUSTOM
|
Details
|
was triturated in dichloromethane
|
Type
|
FILTRATION
|
Details
|
diethyl ether, collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried in air
|
Type
|
WASH
|
Details
|
Chromatography through silica gel, eluting with ethyl acetate
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC=2C=C(C=NC2CC1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |